
Tapentadol impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and amination.
Purification: The intermediate is then purified using techniques such as crystallization or chromatography.
Final Conversion: The purified intermediate undergoes further chemical reactions, including reduction and substitution, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the intermediate compound are synthesized using industrial-grade reagents and equipment.
Purification: The intermediate is purified using large-scale chromatography or crystallization techniques.
Final Synthesis: The purified intermediate is converted into this compound through controlled chemical reactions.
Chemical Reactions Analysis
Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Scientific Research Applications
Tapentadol impurity A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Tapentadol formulations.
Analytical Chemistry: Employed in the validation of analytical methods, such as HPLC and MS, for the detection and quantification of Tapentadol and its impurities.
Toxicology Studies: Used in studies to understand the toxicological profile of Tapentadol and its impurities.
Biological Research: Investigated for its effects on biological systems to understand the pharmacokinetics and pharmacodynamics of Tapentadol.
Mechanism of Action
The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .
Comparison with Similar Compounds
Tapentadol: The parent compound, used for pain management.
Tramadol: Another centrally acting analgesic with a similar mechanism of action.
Oxycodone: An opioid analgesic with a different chemical structure but similar analgesic effects.
Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .
Properties
CAS No. |
953400-57-2 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 |
InChI Key |
KWTWDQCKEHXFFR-FZMZJTMJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


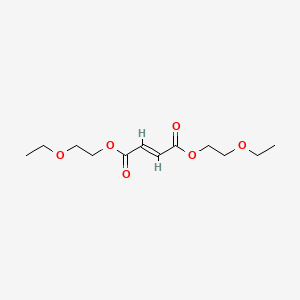
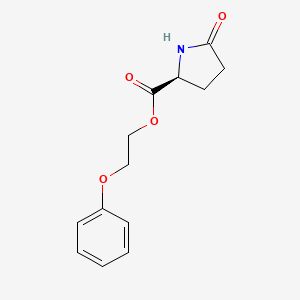

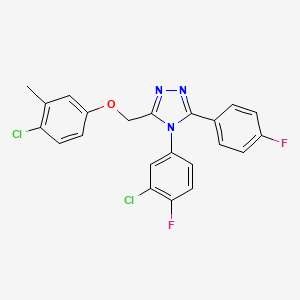

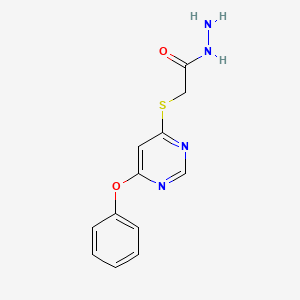
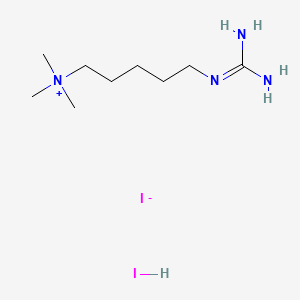

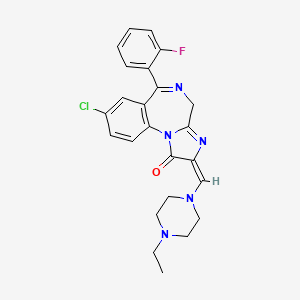
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
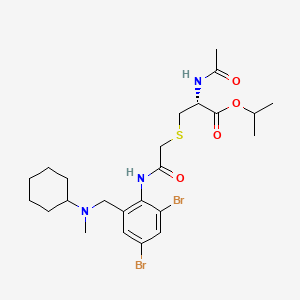

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

